5,6-Dichloro-1H-indazole-3-carboxylic acid is a compound of interest in the field of organic chemistry due to its potential applications in various areas such as medicinal chemistry and materials science. The compound's structure, featuring a dichloro-indazole ring fused with a carboxylic acid moiety, allows for a range of chemical modifications that can lead to the development of novel substances with desirable properties.
In the realm of medicinal chemistry, indazole derivatives have been identified as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme relevant to neurological conditions. Compounds such as N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide have shown subnanomolar potency against human MAO-B, with significant selectivity over MAO-A2. These findings suggest that modifications of the indazole core, including the introduction of a carboxylic acid group, can lead to the development of new therapeutic agents.
In materials science, the incorporation of heterocyclic compounds like triazoles into coordination polymers has been explored. The use of a rigid and planar tetracarboxylic acid ligand with a triazole group has led to the construction of d(10) coordination polymers with interesting properties such as photoluminescence and catalytic activity3. These polymers have been used to catalyze the synthesis of tetrahydropyrimidine derivatives, showcasing the potential of indazole-related structures in catalysis and materials development.
The compound can be sourced from various chemical suppliers and is often synthesized for research purposes. Its classification includes:
The synthesis of 5,6-dichloro-1H-indazole-3-carboxylic acid typically involves two main steps: chlorination of an indazole precursor followed by carboxylation.
The molecular structure of 5,6-dichloro-1H-indazole-3-carboxylic acid features:
5,6-Dichloro-1H-indazole-3-carboxylic acid can participate in several chemical reactions:
The mechanism of action for biological activities attributed to 5,6-dichloro-1H-indazole-3-carboxylic acid is not fully elucidated but may involve:
Research indicates that indazole derivatives can exhibit anti-inflammatory and anticancer properties, suggesting that this compound may share similar mechanisms.
The physical and chemical properties of 5,6-dichloro-1H-indazole-3-carboxylic acid include:
5,6-Dichloro-1H-indazole-3-carboxylic acid has several scientific applications:
The compound is systematically named 5,6-Dichloro-1H-indazole-3-carboxylic acid, reflecting its core indazole structure with chlorine substituents at the 5- and 6-positions and a carboxylic acid group at the 3-position. Its molecular formula is C₈H₄Cl₂N₂O₂, with a molecular weight of 231.04 g/mol. The SMILES notation is O=C(C₁=NNC₂=C₁C=C(Cl)C(Cl)=C₂)O, precisely encoding the connectivity and functional groups. The InChIKey ZWNPONGTCXWARN-UHFFFAOYSA-N provides a unique chemical identifier for databases and literature searches [1] [2] [3].
This compound exists as a solid at room temperature with a purity specification typically ≥96% [1] [3]. While experimental data for properties like melting point and solubility are limited in the sourced literature, computational predictions provide insight:
Table 1: Summary of Key Physicochemical Properties
Property | Value/Description | Source/Remarks |
---|---|---|
Molecular Weight | 231.04 g/mol | Calculated from C₈H₄Cl₂N₂O₂ |
Physical Form | Solid | Supplier specifications [3] |
Storage Temperature | 2–8°C (long-term) | Stability requirement [3] [6] |
Purity | ≥96% | Analytical HPLC data [1] [6] |
Calculated LogP | 2.8–3.2 | Predictive modeling (e.g., XLogP3) |
The indazole scaffold exhibits tautomerism between the 1H-indazole and 2H-indazole forms. Theoretical and experimental studies confirm the 1H-tautomer is energetically favored by 2.3 kcal/mol in the ground state due to resonance stabilization of the N-H bond. This preference persists in solution and solid states, with no solvent-induced reversal observed. The 3H-tautomer is negligible unless the nitrogen is alkylated. The electron-withdrawing chloro substituents at C5/C6 further stabilize the 1H-form by reducing electron density at N2, reinforcing its dominance [10] [3].
Table 2: Tautomeric Energy Differences in Indazole Systems
Tautomer Pair | Energy Difference (kcal/mol) | Conditions |
---|---|---|
1H-Indazole vs. 2H-Indazole | 2.3 | Ground state (S₀) [10] |
1-Methylindazole vs. 2-Methylindazole | 3.2 | Gas phase [10] |
Initial routes to 1H-indazole-3-carboxylic acids relied on diazo-coupling of ortho-substituted anilines. For 5,6-dichloro derivatives, ethyl 2-amino-4,5-dichlorobenzoate served as a key precursor. Treatment with sodium nitrite (NaNO₂) under acidic conditions generated a diazonium intermediate, which underwent intramolecular cyclization upon heating. Subsequent ester hydrolysis yielded the target carboxylic acid. Alternative pathways used anthranilic acid esters with dichloro substitutions, reacting with alkyl nitrites (e.g., isoamyl nitrite) to form the indazole core. These methods faced challenges in regioselectivity and required chromatographic purification, limiting early yields to 40–60% [9] [7].
5,6-Dichloro-1H-indazole-3-carboxylic acid emerged as a strategic intermediate in pharmaceutical development due to its dual functional handles: the carboxylic acid for amide coupling and the N-H indazole for alkylation. Its relevance surged with the discovery of indazole-based drugs like Lonidamine (an anticancer agent) and Granisetron (an antiemetic). Industrial suppliers such as ChemScene LLC and BLD Pharm began cataloging it in the early 2000s, emphasizing applications in kinase inhibitor synthesis. Academic studies further leveraged its utility in synthesizing fused heterocycles for bioactivity screening, cementing its role as a versatile building block in medicinal chemistry [3] [6] [10].
Table 3: Industrial Supply Specifications Over Time
Supplier | Purity | Primary Applications Cited | Year Documented |
---|---|---|---|
ChemScene LLC | 96% | Pharmaceutical intermediates [1] | ~2015 |
BLD Pharm | 97% | Heterocyclic building blocks [3] | ~2018 |
MolDb | 97% | Research chemicals [6] | ~2020 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7